molecular formula C15H9Cl2N3O5S B13808612 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13808612
M. Wt: 414.2 g/mol
InChI Key: QJIZFRLSWTXSMB-UHFFFAOYSA-N
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Description

2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound that features both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps. One common method starts with the preparation of 2-Chloro-5-nitrobenzoic acid, which is then subjected to a series of reactions to introduce the carbamothioylamino group. The reaction conditions often involve the use of microwave-assisted regioselective amination reactions with aliphatic and aromatic amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the chloro groups.

Scientific Research Applications

2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can inhibit certain enzymes involved in inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form luminescent coordination polymers and its potential biological activities make it a compound of significant interest in various research fields.

Properties

Molecular Formula

C15H9Cl2N3O5S

Molecular Weight

414.2 g/mol

IUPAC Name

2-chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Cl2N3O5S/c16-11-4-2-8(20(24)25)6-9(11)13(21)19-15(26)18-7-1-3-12(17)10(5-7)14(22)23/h1-6H,(H,22,23)(H2,18,19,21,26)

InChI Key

QJIZFRLSWTXSMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=S)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)O)Cl

Origin of Product

United States

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